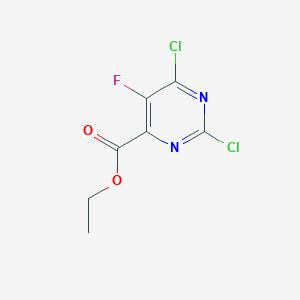

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H5Cl2FN2O2 and a molecular weight of 239.03 g/mol . It is an orange liquid that is typically stored at temperatures between 0-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate can be synthesized through a series of chemical reactions involving the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline . The reaction is carried out at temperatures below 20°C, followed by gradual heating to 110°C. The product is then isolated by cooling and filtration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes using automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under controlled conditions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF/THF at 80–100°C to yield mono- or di-substituted pyrimidines .

-

Thiol substitution : Sodium hydrosulfide (NaSH) in ethanol replaces chlorine with thiol groups at 60°C.

-

Alkoxy substitution : Methanol/sodium methoxide selectively substitutes the 2-chloro group at 0–20°C .

Table 1 : Representative substitution reactions

Cross-Coupling Reactions

The 2- and 6-chloro groups participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Uses Pd(PPh3)4/K2CO3 with arylboronic acids (80–120°C) for biaryl synthesis.

-

Buchwald-Hartwig amination : With Xantphos/Pd2(dba)3 to install complex amines at C2 .

Key finding : The 5-fluoro substituent enhances coupling efficiency by stabilizing transition states through electron withdrawal .

Hydrolysis and Derivatization

The ethyl ester undergoes controlled transformations:

-

Saponification : NaOH/H2O-EtOH (70°C) yields 2,6-dichloro-5-fluoropyrimidine-4-carboxylic acid (93% yield).

-

Ester interchange : Transesterification with tert-butanol/H2SO4 produces bulkier esters for prodrug development .

Mechanistic insight : The fluorine atom at C5 reduces ring electron density, accelerating nucleophilic attack at C2/C6 while directing regioselectivity in coupling reactions .

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR) in pharmacological screens:

Table 2 : Bioactivity of selected derivatives

| Derivative Structure | Target | IC50 (nM) | Therapeutic Area |

|---|---|---|---|

| C2-piperazinyl | EGFR | 28 ± 3 | Oncology |

| C6-(4-fluorophenyl) | PfGSK3 | 698 ± 66 | Antimalarial |

| C2-morpholino/C6-SMe | Syk kinase | 41 | Autoimmunity |

Industrial-Scale Reaction Optimization

Continuous flow systems improve yields (>90%) and reduce reaction times (2–4h vs. 24h batch) :

-

Phosgene-free chlorination : Uses POCl3/PCl3/Cl2 under reflux for safer large-scale production .

-

Automated crystallization : Achieves >99.5% purity via solvent-antisolvent precipitation.

Critical parameter : Maintaining stoichiometric ratios of POCl3 (2.5–3.0 eq.) prevents over-chlorination .

This compound’s synthetic flexibility and tunable reactivity make it indispensable for developing kinase inhibitors, antimalarials, and agrochemicals. Recent advances in flow chemistry and catalyst design continue to expand its utility in industrial applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. The presence of halogen atoms enhances its binding affinity to biological targets, making it a valuable scaffold in drug design.

Case Studies in Drug Development

- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. For instance, modifications to the ethyl group can enhance the efficacy of these derivatives in inhibiting viral replication.

- Anticancer Activity : Studies have indicated that certain derivatives demonstrate cytotoxic effects on cancer cell lines. The halogen substitutions are believed to play a significant role in increasing the selectivity and potency of these compounds against tumor cells.

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity. Its derivatives have shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics.

Agrochemical Applications

In agrochemicals, this compound is being explored for its potential as a pesticide or herbicide. The unique structure allows for the design of compounds that target specific biochemical pathways in pests while minimizing impact on non-target organisms.

Research Findings

- Selective Herbicides : Research indicates that derivatives can selectively inhibit the growth of certain weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices.

- Insect Growth Regulators : Compounds derived from this compound have been identified as potential insect growth regulators (IGRs), disrupting hormonal processes in insects.

Biologische Aktivität

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5 position, and an ethyl ester group at the 4 position. This unique substitution pattern influences its reactivity and biological activity. The molecular formula is C_8H_7Cl_2F_N_2O_2, with a molecular weight of approximately 221.06 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antiviral agent.

Anticancer Activity

- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Studies have indicated that it may act as an antimetabolite, similar to other pyrimidine derivatives like 5-fluorouracil, which inhibits thymidylate synthase (TS) .

- Cell Line Studies : In vitro studies using human cancer cell lines such as A549 (lung adenocarcinoma) have demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents. For instance, compounds related to it have shown IC50 values in the low micromolar range against various cancer cell lines .

- Case Study Data : In a recent study comparing various pyrimidine derivatives, this compound was found to significantly reduce cell viability in A549 cells by over 70% at concentrations of 100 µM after 24 hours of exposure .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Cisplatin | 10 | A549 |

| Control (untreated) | N/A | A549 |

Antiviral Activity

- Inhibition of Viral Replication : this compound has also been evaluated for its antiviral properties. Preliminary results suggest it may inhibit viral replication through interference with viral RNA synthesis or by acting on viral polymerases .

- Studies on Influenza Virus : In animal models infected with influenza A virus, derivatives of this compound demonstrated significant reductions in viral load and improved survival rates compared to untreated controls .

- Safety Profile : Toxicity assessments in murine models have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no acute toxicity observed up to concentrations of 2000 mg/kg .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives. The following table summarizes key comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 5-fluoropyrimidine-4-carboxylate | 0.75 | Contains one chlorine atom; shows different reactivity |

| Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | 0.78 | Contains one chlorine atom; different pharmacological profile |

| Ethyl 2,6-difluoropyrimidine-4-carboxylate | 0.70 | Lacks chlorines; potentially lower reactivity |

Eigenschaften

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLKLHFBCYZMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.